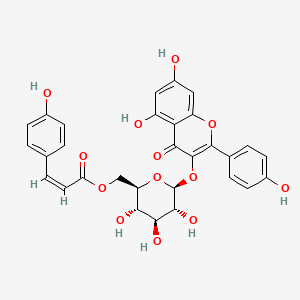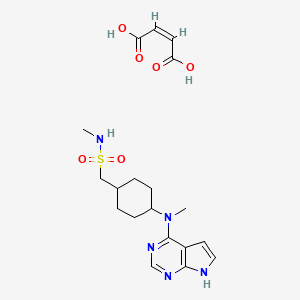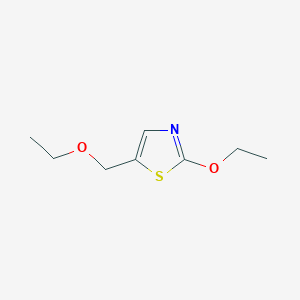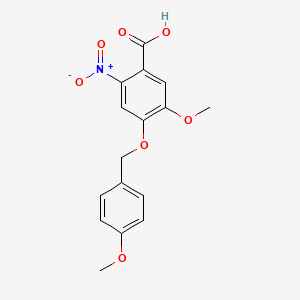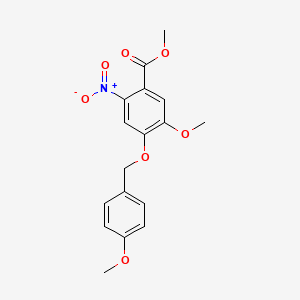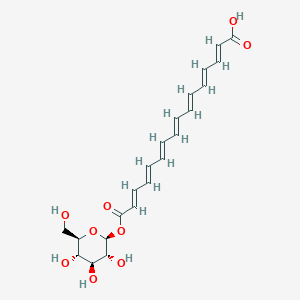
Crocin 5
Descripción general
Descripción
Crocin 5 is a bioactive compound that belongs to the family of crocins, which are glycosylated derivatives of crocetin. Crocins are primarily found in the stigmas of Crocus sativus (saffron) and the fruits of Gardenia jasminoides. This compound is known for its vibrant color and various therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Crocin 5 can be synthesized through a series of enzymatic reactions involving the cleavage of zeaxanthin to produce crocetin, followed by glycosylation to form crocin derivatives. The key enzymes involved in this process include zeaxanthin cleavage dioxygenase and glycosyltransferases .
Industrial Production Methods
Industrial production of this compound often involves microbial synthesis using genetically engineered Escherichia coli. This method utilizes a heterologous pathway where genes encoding the necessary enzymes are introduced into E. coli, allowing for the efficient production of crocetin and its glycosylated derivatives, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
Crocin 5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form crocetin.
Reduction: Reduction reactions can convert crocetin back to crocin derivatives.
Substitution: Glycosylation reactions where different sugar moieties are attached to crocetin to form various crocin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Glycosylation reactions typically involve glycosyltransferases and sugar donors like UDP-glucose.
Major Products
The major products formed from these reactions include crocetin, various crocin derivatives, and other glycosylated compounds .
Aplicaciones Científicas De Investigación
Crocin 5 has a wide range of scientific research applications:
Chemistry: Used as a natural dye and in the study of carotenoid biosynthesis.
Biology: Investigated for its role in cellular protection and signaling pathways.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, cardiovascular disorders, and cancer.
Industry: Utilized in the food industry as a natural colorant and in cosmetics for its antioxidant properties
Mecanismo De Acción
Crocin 5 exerts its effects through several molecular mechanisms:
Antioxidant Activity: Scavenges reactive oxygen species and protects cells from oxidative damage.
Anti-inflammatory Effects: Inhibits pro-inflammatory mediators and pathways.
Neuroprotective Actions: Enhances the levels of brain-derived neurotrophic factor and modulates signaling pathways such as the PI3K/AKT pathway
Comparación Con Compuestos Similares
Similar Compounds
Crocin 1: Another glycosylated derivative of crocetin with similar therapeutic properties.
Crocin 2: Differentiated by the type and number of sugar moieties attached.
Crocetin: The aglycone form of crocins, lacking glycosylation
Uniqueness
Crocin 5 is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and therapeutic efficacy. Compared to other crocins, this compound has shown distinct pharmacokinetic properties and a broader range of biological activities .
Propiedades
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O9/c23-15-16-19(27)20(28)21(29)22(30-16)31-18(26)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17(24)25/h1-14,16,19-23,27-29H,15H2,(H,24,25)/b2-1+,5-3+,6-4+,9-7+,10-8+,13-11+,14-12+/t16-,19-,20+,21-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQFFFVKIWJMFU-VLKFUWSTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(=O)C=CC=CC=CC=CC=CC=CC=CC(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



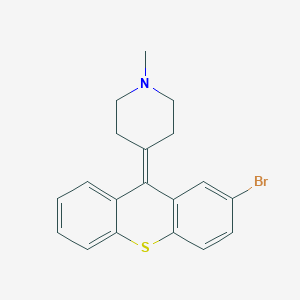
![(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B3028152.png)
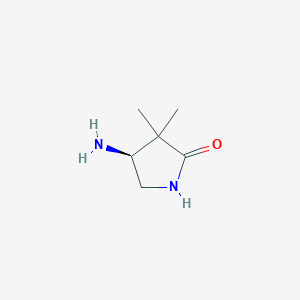
![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)
![3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028157.png)

![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028159.png)
![3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028162.png)
